molecular formula C9H11BrF3NO2 B2975518 N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide CAS No. 1564568-43-9

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide

Cat. No.: B2975518
CAS No.: 1564568-43-9
M. Wt: 302.091
InChI Key: OTWWGJHBLGQACO-UHFFFAOYSA-N
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Description

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C9H11BrF3NO2 and its molecular weight is 302.091. The purity is usually 95%.
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Scientific Research Applications

Trifluoroacetylation and its Applications

Trifluoroacetylation is a significant chemical reaction that involves the introduction of a trifluoroacetyl group into a molecule. This process is crucial for modifying the chemical properties of compounds, such as volatility, stability, and reactivity. N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide, due to its trifluoroacetamide moiety, plays a vital role in trifluoroacetylation reactions. These reactions are pivotal in the synthesis of volatile compounds for gas chromatography, enhancing analytical methodologies by facilitating the separation and identification of complex mixtures (Donike, 1973).

Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of bioactive molecules, including antimicrobial agents and potential antimalarial and anticancer drugs. For instance, it has been used in the preparation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing biologically active sulfonamide moieties. These compounds have shown promising in vitro antibacterial and antifungal activities, highlighting the compound's utility in developing new therapeutic agents (Darwish et al., 2014).

Enhancing Chemical Synthesis Techniques

This compound has been utilized to innovate synthetic methods, including the chemoselective deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis (PTC) conditions. This methodological advancement allows for the efficient synthesis of tert-butyl 2-amino carboxylates, demonstrating the compound's contribution to refining and expanding chemical synthesis strategies (Albanese et al., 1997).

Contribution to Material Science

In material science, the compound's derivatives have been explored for their potential applications in creating novel materials with unique properties. For example, the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for potential in vitro antiplasmodial properties highlight its role in developing compounds with specific biological activities. Such research not only contributes to the field of medicinal chemistry but also opens new avenues for the application of these materials in various domains (Mphahlele et al., 2017).

Properties

IUPAC Name

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF3NO2/c10-5-6(15)8(3-1-2-4-8)14-7(16)9(11,12)13/h1-5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWWGJHBLGQACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)CBr)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564568-43-9
Record name N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide
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